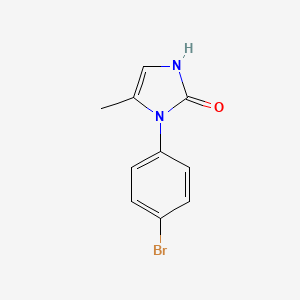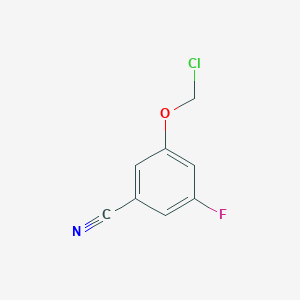
3-(Chloromethoxy)-5-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethoxy)-5-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethoxy group at the 3-position and a fluorine atom at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)-5-fluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent flow rates) ensures consistent product quality.
化学反应分析
Types of Reactions
3-(Chloromethoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at room temperature to 50°C.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation at temperatures ranging from 0°C to 100°C.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of primary amines.
科学研究应用
3-(Chloromethoxy)-5-fluorobenzonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of novel drugs, particularly those targeting specific receptors or enzymes.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 3-(Chloromethoxy)-5-fluorobenzonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethoxy and fluorine substituents can enhance its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
3-(Methoxymethoxy)-5-fluorobenzonitrile: Similar structure but with a methoxymethoxy group instead of chloromethoxy.
3-(Chloromethoxy)-4-fluorobenzonitrile: Similar structure but with the fluorine atom at the 4-position.
3-(Chloromethoxy)-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-(Chloromethoxy)-5-fluorobenzonitrile is unique due to the specific positioning of the chloromethoxy and fluorine groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H5ClFNO |
|---|---|
分子量 |
185.58 g/mol |
IUPAC 名称 |
3-(chloromethoxy)-5-fluorobenzonitrile |
InChI |
InChI=1S/C8H5ClFNO/c9-5-12-8-2-6(4-11)1-7(10)3-8/h1-3H,5H2 |
InChI 键 |
NPTYPPFCZKSOCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1OCCl)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


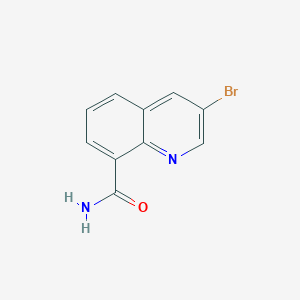
![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
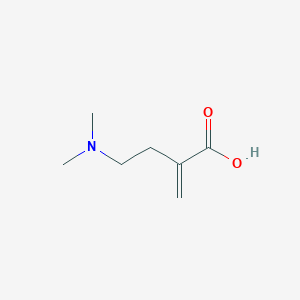
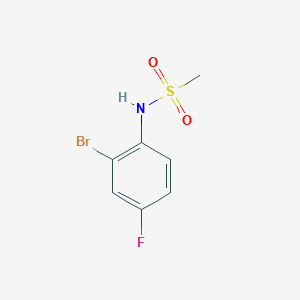
![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)
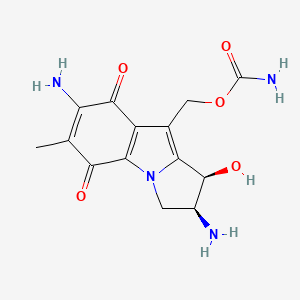
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)

![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13184605.png)
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
